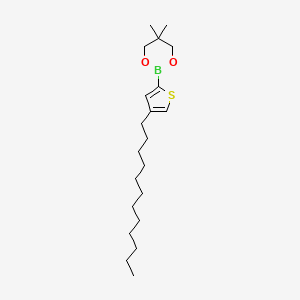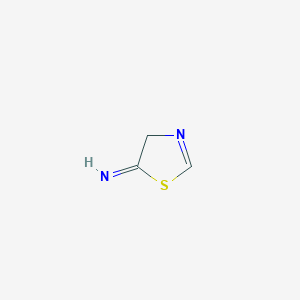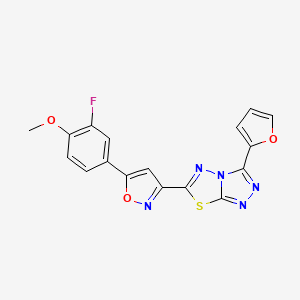![molecular formula C23H26N2 B12616387 1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine CAS No. 918482-29-8](/img/structure/B12616387.png)
1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a naphthalene ring and a phenylethyl group attached to a piperazine ring
Méthodes De Préparation
The synthesis of 1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-2-carbaldehyde and 2-phenylethylamine as the primary starting materials.
Formation of Intermediate: The naphthalene-2-carbaldehyde undergoes a condensation reaction with 2-phenylethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Cyclization: The resulting amine undergoes cyclization with piperazine in the presence of a suitable catalyst to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles such as halides or alkyl groups.
Acylation: Acylation reactions can be performed using acyl chlorides or anhydrides to introduce acyl groups onto the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter levels and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to cross the blood-brain barrier makes it a promising candidate for neurological research.
Comparaison Avec Des Composés Similaires
1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: Similar in structure but lacks the naphthalene ring, making it less complex and potentially less active in certain biological assays.
1-(2-Phenylethyl)piperazine: Lacks the naphthalene ring, which may result in different binding affinities and biological activities.
1-(Naphthalen-2-yl)piperazine: Lacks the phenylethyl group, which may affect its overall chemical reactivity and biological properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
918482-29-8 |
|---|---|
Formule moléculaire |
C23H26N2 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
1-(naphthalen-2-ylmethyl)-4-(2-phenylethyl)piperazine |
InChI |
InChI=1S/C23H26N2/c1-2-6-20(7-3-1)12-13-24-14-16-25(17-15-24)19-21-10-11-22-8-4-5-9-23(22)18-21/h1-11,18H,12-17,19H2 |
Clé InChI |
HINSRJYPADYLAC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCC2=CC=CC=C2)CC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


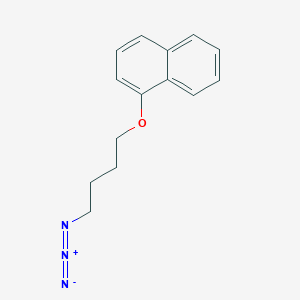
![7-Methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12616308.png)
![2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol](/img/structure/B12616312.png)
![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)
![6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12616315.png)
![(3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12616331.png)
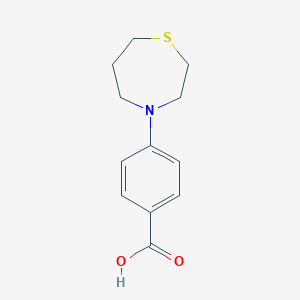
![Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12616343.png)
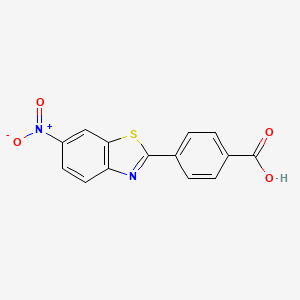
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12616346.png)
![6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616360.png)
